

O-304: A Pan-AMPK Activator for Metabolic and Cardiovascular Diseases

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Compound of Interest

Compound Name: O-304

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An In-depth Technical Guide for Researchers and Drug Development Professionals

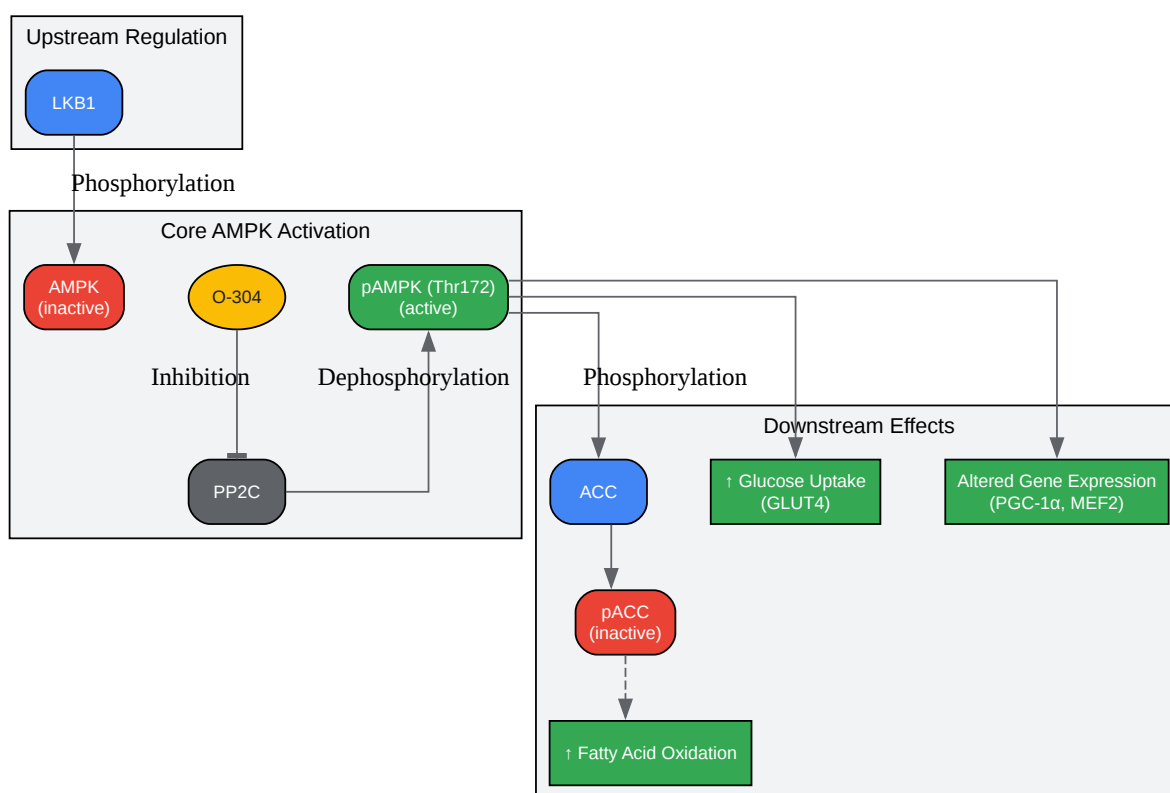
Introduction: **O-304** is a first-in-class, orally available, small molecule that acts as a pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Developed by Betagenon AB, **O-304** has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated cardiovascular complications.[1][4] This technical guide provides a comprehensive overview of **O-304**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: A Novel Approach to AMPK Activation

Unlike direct allosteric activators, **O-304** employs a unique mechanism to enhance AMPK activity. It functions by suppressing the dephosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (p-T172) by protein phosphatase 2C (PP2C). This inhibitory action on PP2C-mediated dephosphorylation leads to a sustained increase in the levels of activated (phosphorylated) AMPK without altering cellular ATP levels. The activation of AMPK by **O-304** is dependent on the upstream kinase LKB1.

This sustained activation of AMPK, a master regulator of cellular energy homeostasis, triggers a cascade of beneficial metabolic and cardiovascular effects. **O-304** has been shown to

activate various AMPK heterotrimers, containing either the $\beta 1$ or $\beta 2$ subunit, in a variety of cell types, including human skeletal myotubes and hepatocytes, justifying its classification as a pan-AMPK activator.



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Caption: **O-304** Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of **O-304**.

Table 1: Preclinical Efficacy of O-304 in Diet-Induced Obese (DIO) Mice

Parameter	Model	Treatment	Dosage	Duration	Result	Citation
Fasted Blood Glucose	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	6 weeks	Significant reduction vs. vehicle	
Fasted Insulin	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	6 weeks	Significant reduction vs. vehicle	
HOMA-IR	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	6 weeks	Significant reduction vs. vehicle	
p-T172 AMPK (Calf Muscle)	B6 Mice (HFD)	O-304	100 mg/kg/day (oral gavage)	8 weeks	Increased levels vs. vehicle	
p-T172 AMPK (Calf Muscle)	CBA Mice (HFD)	O-304-HFD	0.4, 0.8, 2 mg/g	7 weeks	Dose-dependent increase	
2-Deoxy-D-glucose (2-DG) uptake	Rat Skeletal L6 Myotubes	O-304	1, 5, 10, 20 μ M	-	Dose-dependent increase	
Body Weight	hIAPPtg Mice (HFD)	O-304-HFD	2 mg/g	6 weeks	Reduction in body weight gain	
Body Fat	hIAPPtg Mice (HFD)	O-304-HFD	2 mg/g	6 weeks	Reduction in body fat gain	

Table 2: Phase IIa Clinical Trial of O-304 in Type 2 Diabetes Patients (TELLUS Study)

Parameter	Patient Population	Treatment	Dosage	Duration	Result	Citation
Fasting Plasma Glucose (FPG)	T2D on Metformin (FPG >7 & <13.3 mM)	O-304	1000 mg/day	28 days	-0.60 mM change from baseline (p=0.0096 vs. placebo)	
HOMA-IR	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant absolute reduction (p=0.0097) and relative reduction (p=0.017) within the O-304 group	
Diastolic Blood Pressure	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant absolute and relative reduction	
Systolic Blood Pressure	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant relative reduction	
Peripheral Microvascu	T2D on Metformin	O-304	1000 mg/day	28 days	Statistically significant absolute	

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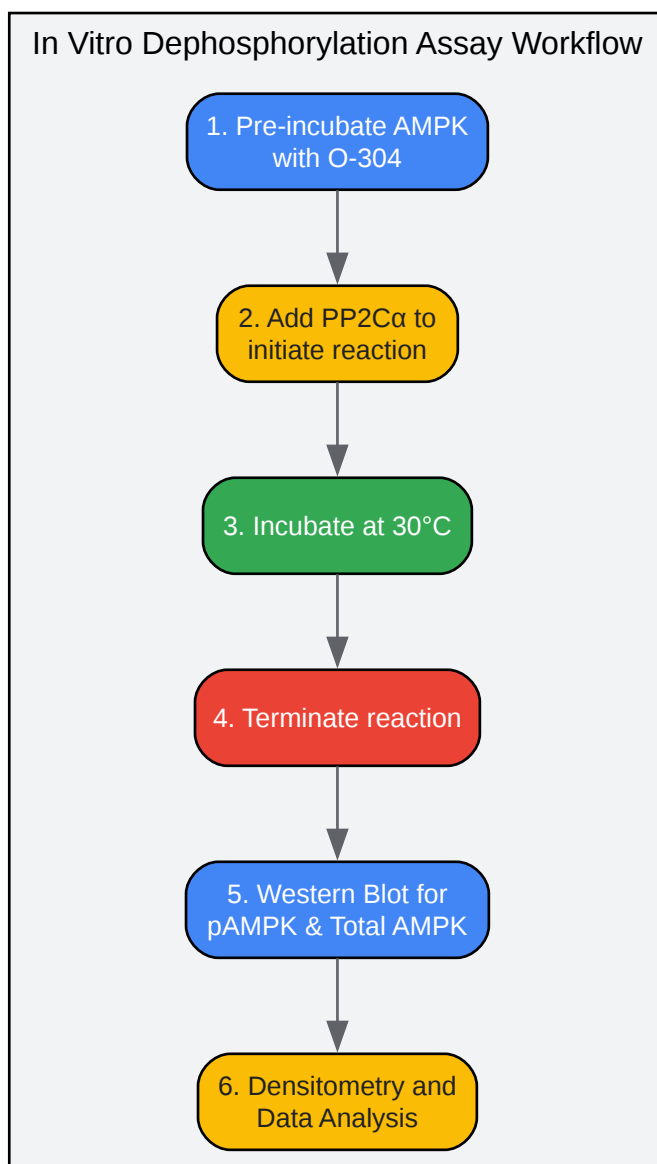
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Detailed Experimental Protocols

In Vitro AMPK Dephosphorylation Assay

This assay assesses the ability of **O-304** to inhibit the dephosphorylation of p-T172 AMPK by PP2C.

- Reagents: Recombinant human AMPK $\alpha/\beta/\gamma$ trimers, active PP2C α , **O-304** (dissolved in DMSO), reaction buffer (e.g., 40mM HEPES, 0.5mM DTT, 0.2mg/ml gelatin), MnCl₂ or MgCl₂.
- Procedure: a. Pre-incubate AMPK trimers with varying concentrations of **O-304** for a specified time (e.g., 2 minutes) at 30°C. b. Initiate the dephosphorylation reaction by adding PP2C α and MnCl₂/MgCl₂. c. Incubate for a defined period (e.g., 5-15 minutes) at 30°C. d. Terminate the reaction (e.g., by adding SDS-PAGE sample buffer). e. Analyze the levels of p-T172 AMPK and total AMPK by Western blotting using specific antibodies.
- Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-T172 AMPK to total AMPK is calculated.



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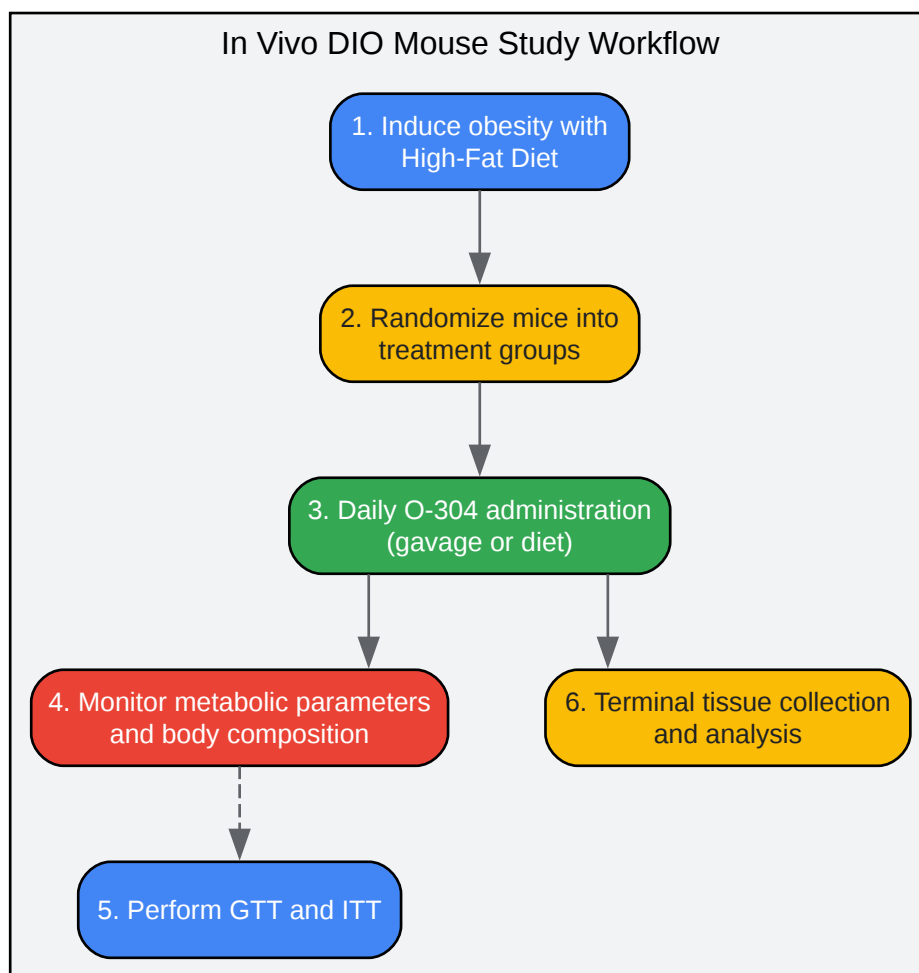
Caption: In Vitro Dephosphorylation Assay Workflow.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the general procedure for evaluating the efficacy of **O-304** in a DIO mouse model.

- Animal Model: Male C57BL/6J or CBA mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 7-9 weeks) to induce obesity and insulin resistance.

- Treatment:
 - Oral Gavage: **O-304** is suspended in a vehicle (e.g., 2% w/v methylcellulose) and administered daily by oral gavage at a specific dose (e.g., 100 mg/kg).
 - Dietary Admixture: **O-304** is mixed into the HFD at various concentrations (e.g., 0.4, 0.8, 2 mg/g).
- Duration: Treatment duration typically ranges from 4 to 8 weeks.
- Key Outcome Measures:
 - Metabolic Parameters: Fasting blood glucose and insulin levels are measured periodically. HOMA-IR is calculated. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.
 - Body Composition: Body weight and fat mass are monitored.
 - Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and heart are collected for analysis of pAMPK, pACC, and other relevant markers by Western blotting or qPCR.
 - Microvascular Perfusion: Assessed using techniques like laser Doppler imaging.



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Caption: In Vivo DIO Mouse Study Workflow.

Conclusion

O-304 represents a promising therapeutic agent with a novel mechanism of action as a pan-AMPK activator. Its ability to improve glucose homeostasis, enhance insulin sensitivity, and exert beneficial cardiovascular effects has been demonstrated in both preclinical models and a Phase IIa clinical trial. The data presented in this technical guide underscore the potential of **O-304** as a treatment for type 2 diabetes and its associated complications. Further clinical development is warranted to fully elucidate its therapeutic utility in these and other metabolic and cardiovascular diseases.

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